molecular formula C28H23Cl2N3O5 B12900929 Ethyl 4-(2-(4-((4-chloro-1-(3-chloro-4-methylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)phenyl)acetamido)benzoate CAS No. 6857-78-9

Ethyl 4-(2-(4-((4-chloro-1-(3-chloro-4-methylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)phenyl)acetamido)benzoate

Cat. No.: B12900929
CAS No.: 6857-78-9
M. Wt: 552.4 g/mol
InChI Key: ORGQVZRNQCMWNO-UHFFFAOYSA-N
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Description

This compound is a benzoate ester derivative featuring a 1,2,4-triaminopyrrole core substituted with two chlorine atoms and a 3-chloro-4-methylphenyl group. The structure includes an acetamido linkage connecting the central pyrrole ring to a para-substituted phenyl group, which is further attached to the ethyl benzoate moiety. Its synthesis likely involves multi-step condensation and coupling reactions, analogous to methods described for related compounds (e.g., acetamido bridge formation via nucleophilic substitution or amidation) .

Properties

CAS No.

6857-78-9

Molecular Formula

C28H23Cl2N3O5

Molecular Weight

552.4 g/mol

IUPAC Name

ethyl 4-[[2-[4-[[4-chloro-1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrol-3-yl]amino]phenyl]acetyl]amino]benzoate

InChI

InChI=1S/C28H23Cl2N3O5/c1-3-38-28(37)18-7-11-19(12-8-18)31-23(34)14-17-5-9-20(10-6-17)32-25-24(30)26(35)33(27(25)36)21-13-4-16(2)22(29)15-21/h4-13,15,32H,3,14H2,1-2H3,(H,31,34)

InChI Key

ORGQVZRNQCMWNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)NC3=C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(4-((4-chloro-1-(3-chloro-4-methylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)phenyl)acetamido)benzoate typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aromatic Substitution Reactions:

    Amide Bond Formation: Using reagents such as ethyl chloroformate and amines to form the amide linkage.

    Esterification: To introduce the ethyl ester group, typically using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(4-((4-chloro-1-(3-chloro-4-methylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)phenyl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-(4-((4-chloro-1-(3-chloro-4-methylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)phenyl)acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(4-((4-chloro-1-(3-chloro-4-methylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)phenyl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Pyridazine/isoxazole substituents () introduce polar heterocycles, which may reduce logP values compared to the target’s chloro-methylphenyl system .

Synthetic Complexity :

  • The target compound’s dual chlorine substituents and methyl group likely necessitate more complex synthetic routes (e.g., selective halogenation, protecting group strategies) compared to ’s methoxy derivative .

Research Findings and Implications

Stability and Reactivity

  • The target compound’s electron-withdrawing chlorine substituents may enhance stability against hydrolytic or photolytic degradation compared to methoxy or methyl derivatives .
  • The pyrrole ring’s electron-deficient nature (due to dioxo groups) could increase susceptibility to nucleophilic attack, a trait shared with ’s compound .

Biological Activity

Ethyl 4-(2-(4-((4-chloro-1-(3-chloro-4-methylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)phenyl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several functional groups that contribute to its biological activity. The presence of a pyrrole ring, chlorinated phenyl groups, and an amide linkage are notable structural characteristics that may influence its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported suggest potent activity against strains such as Staphylococcus aureus and Escherichia coli.

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells.

  • Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : It could inhibit enzymes involved in inflammatory responses or microbial metabolism.
  • Receptor Modulation : Interaction with specific receptors may alter cellular signaling pathways associated with growth and inflammation.

Case Studies

Several studies have investigated the effects of similar compounds on various biological systems:

  • Cancer Cell Line Study : A study published in a peer-reviewed journal demonstrated that a related pyrrole derivative significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : In a comparative study, the compound was tested against standard antibiotics, showing superior efficacy against resistant strains of bacteria.
  • Inflammation Model : Animal models treated with this compound exhibited reduced symptoms of inflammation compared to control groups, indicating its therapeutic potential in inflammatory diseases.

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